molecular formula C12H14ClN3O B15047741 N-[1-(5-Methyl-2-phenyl-1H-imidazol-4-YL)ethylidene]hydroxylamine hydrochloride

N-[1-(5-Methyl-2-phenyl-1H-imidazol-4-YL)ethylidene]hydroxylamine hydrochloride

Cat. No.: B15047741
M. Wt: 251.71 g/mol
InChI Key: DGXJNWLANWDENP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(5-Methyl-2-phenyl-1H-imidazol-4-YL)ethylidene]hydroxylamine hydrochloride is a hydroxylamine derivative featuring a substituted imidazole core. The imidazole ring is substituted with a methyl group at position 5 and a phenyl group at position 2, while the hydroxylamine moiety is linked via an ethylidene bridge.

Properties

Molecular Formula

C12H14ClN3O

Molecular Weight

251.71 g/mol

IUPAC Name

N-[1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethylidene]hydroxylamine;hydrochloride

InChI

InChI=1S/C12H13N3O.ClH/c1-8-11(9(2)15-16)14-12(13-8)10-6-4-3-5-7-10;/h3-7,16H,1-2H3,(H,13,14);1H

InChI Key

DGXJNWLANWDENP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)C2=CC=CC=C2)C(=NO)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-Methyl-2-phenyl-1H-imidazol-4-YL)ethylidene]hydroxylamine hydrochloride typically involves the condensation of 5-methyl-2-phenyl-1H-imidazole-4-carbaldehyde with hydroxylamine hydrochloride. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-Methyl-2-phenyl-1H-imidazol-4-YL)ethylidene]hydroxylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

N-[1-(5-Methyl-2-phenyl-1H-imidazol-4-YL)ethylidene]hydroxylamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of N-[1-(5-Methyl-2-phenyl-1H-imidazol-4-YL)ethylidene]hydroxylamine hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The compound may inhibit or activate certain enzymes, modulate receptor activity, or interfere with cellular signaling pathways.

Comparison with Similar Compounds

Data Table: Key Comparisons

Compound Core Structure Key Substituents Synthetic Route Notable Properties
Target Compound Imidazole + hydroxylamine 5-Methyl, 2-phenyl Condensation with hydroxylamine High lipophilicity, potential chelation
N-(1-(5-Bromo-2-hydroxyphenyl)-ethylidene)-3,4,5-trihydroxybenzohydrazide (2) Hydrazide + imine 5-Bromo, 2-hydroxy, trihydroxy Gallic hydrazide + hydroxyacetophenone Antioxidant, polar
Example 74 Benzoimidazole Benzoimidazole Trifluoromethyl Isothiocyanate + diamine Metabolic stability, hydrophobic
Oxadiazole Derivatives Oxadiazole Benzofuran/pyridine Formamidine + hydroxylamine Ring rearrangement, heterocyclic diversity

Q & A

Q. What are the recommended synthetic methodologies for preparing N-[1-(5-Methyl-2-phenyl-1H-imidazol-4-YL)ethylidene]hydroxylamine hydrochloride?

  • Methodological Answer : The synthesis of imidazole derivatives often involves cyclization reactions. For the imidazole core, a common approach is the reaction of substituted benzaldehyde derivatives with ammonium acetate in the presence of acetic acid under reflux, followed by functionalization of the 4-position . The hydroxylamine moiety can be introduced via condensation with hydroxylamine hydrochloride under acidic conditions, as demonstrated in the synthesis of isoxazoline derivatives . Key steps include:
  • Purification via column chromatography using silica gel.
  • Characterization by 1H^1H-NMR and 13C^{13}C-NMR to confirm regioselectivity and purity.
    Table 1 : Typical Reaction Conditions for Hydroxylamine Incorporation
ReactantSolventCatalystTemperatureYield (%)
Imidazole precursorEthanolHCl (conc.)60–80°C~70–85

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer : Based on analogous imidazole derivatives:
  • Storage : Store in sealed glass containers at 2–8°C, protected from light and moisture to prevent decomposition .
  • Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation; if exposed, move to fresh air and seek medical attention .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. Which spectroscopic techniques are essential for structural characterization?

  • Methodological Answer :
  • IR Spectroscopy : Identify functional groups (e.g., C=N stretch at ~1600 cm1^{-1}, hydroxylamine O–H stretch at ~3200 cm1^{-1}) .
  • NMR Spectroscopy : 1H^1H-NMR confirms substituent positions; 13C^{13}C-NMR verifies the imidazole ring and ethylidene linkage .
  • Mass Spectrometry (HRMS) : Determine molecular ion peaks and fragmentation patterns.
  • Elemental Analysis : Validate purity (>95%) by matching calculated vs. experimental C, H, N percentages .

Advanced Research Questions

Q. How can X-ray crystallography using SHELXL be optimized for structural determination?

  • Methodological Answer :
  • Data Collection : Use high-resolution (≤1.0 Å) single-crystal data to reduce refinement errors.
  • SHELXL Parameters :
  • Apply anisotropic displacement parameters for non-H atoms.
  • Use the TWIN command if twinning is suspected (common in imidazole derivatives) .
  • Visualization : Generate ORTEP diagrams via WinGX/ORTEP-III to validate thermal ellipsoids .
    Table 2 : SHELXL Refinement Statistics (Example)
ParameterValue
R1 (I > 2σ(I))0.042
wR2 (all data)0.120
GooF1.02

Q. What strategies resolve discrepancies in crystallographic data during refinement?

  • Methodological Answer :
  • Twinning Analysis : Use the Hooft y parameter in SHELXL to detect and model twinning .
  • Restraints : Apply distance/angle restraints for flexible groups (e.g., ethylidene side chains).
  • Cross-Validation : Compare with DFT-calculated geometries to identify outliers .

Q. How do structural modifications to the imidazole ring influence biological activity?

  • Methodological Answer :
  • SAR Studies : Replace the 5-methyl or 2-phenyl groups with electron-withdrawing/donating substituents (e.g., Cl, OCH3_3) and test activity via in vitro assays (e.g., antimicrobial ).
  • Docking Studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., cytochrome P450), correlating substituent effects with docking scores .
    Table 3 : Example Substituent Effects on Activity
Substituent (Position)MIC (μg/mL)Docking Score (kcal/mol)
5-CH3_3, 2-Ph12.5-8.2
5-Cl, 2-Ph6.25-9.1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.